N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide
Description
N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a morpholinosulfonyl group at the 4-position of the benzamide core and a dimethylamino-substituted phenyl group attached to the amide nitrogen. The morpholinosulfonyl moiety enhances solubility due to its hydrophilic nature, while the dimethylamino group may contribute to basicity and membrane permeability .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21(2)17-7-5-16(6-8-17)20-19(23)15-3-9-18(10-4-15)27(24,25)22-11-13-26-14-12-22/h3-10H,11-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELXSOGBBHNQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with an appropriate sulfonyl chloride under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Morpholino Group: The morpholino group can be attached through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides and morpholino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Key Comparisons :
- N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide (CAS: 457651-05-7): This analogue shares the morpholinosulfonyl group but replaces the dimethylamino phenyl with a sulfamoyl-linked methoxypyrimidinyl group.
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide: Replacing the morpholinosulfonyl group with an imidazole ring shifts bioactivity toward anticancer (cervical cancer) and antimicrobial applications. The imidazole’s aromaticity and basicity contrast with the morpholinosulfonyl group’s polar, non-aromatic character .
Table 1: Substituent Effects on Key Properties
Solubility and Pharmacokinetics
The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., bromo, nitro, or aryl groups). For instance:
- 2-(4-Chloro-phenylsulfonylamino)-...-benzamide () contains a thiomorpholine-sulfonyl group, where sulfur replaces oxygen in the morpholine ring. Thiomorpholine derivatives often exhibit lower solubility due to reduced polarity compared to morpholinosulfonyl .
- N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide () includes an ethoxyphenyl group, which introduces moderate hydrophobicity, contrasting with the target’s polar morpholinosulfonyl .
Biological Activity
N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a morpholinosulfonyl moiety attached to a benzamide framework. This unique structure may confer specific interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can engage in strong interactions with active sites, while the dimethylamino group may enhance solubility and permeability across biological membranes.
Biological Activity Overview
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Anticancer Activity :
- Several studies have investigated the anticancer potential of compounds similar to this compound. For example, analogs containing the benzamide fragment have shown significant inhibitory activity against various receptor tyrosine kinases (RTKs), which are pivotal in cancer progression. In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against multiple cancer cell lines, including breast and lung cancers .
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Anti-inflammatory Effects :
- The compound's morpholinosulfonyl group suggests potential anti-inflammatory properties. Similar sulfonamide derivatives have been reported to inhibit the NLRP3 inflammasome, a key player in inflammatory responses . This activity could be beneficial in treating diseases characterized by excessive inflammation.
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Enzyme Inhibition :
- The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, analogs have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Cytotoxicity Assays :
- Inflammation Models :
- Enzyme Interaction Studies :
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for N-(4-(dimethylamino)phenyl)-4-(morpholinosulfonyl)benzamide?
The synthesis typically involves sequential functionalization:
- Step 1 : Amide coupling between 4-(dimethylamino)aniline and 4-chlorosulfonylbenzoic acid derivatives under Schotten-Baumann conditions (room temperature, aqueous NaOH, dichloromethane solvent) to form the benzamide backbone.
- Step 2 : Sulfonation with morpholine via nucleophilic substitution (60–80°C, DMF solvent, 12–24 hours) to introduce the morpholinosulfonyl group . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for sulfonation) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical characterization should include:
- NMR Spectroscopy : and NMR to verify aromatic proton environments (δ 7.5–8.2 ppm for benzamide) and morpholine sulfonyl group integration.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] at m/z 419.18).
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on:
- Enzyme Inhibition : Dose-response assays against kinases or HDACs (IC determination via fluorometric/colorimetric substrates).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition at 10–100 µM concentrations .
Advanced Research Questions
Q. How does the morpholinosulfonyl moiety influence solubility and target binding?
Comparative studies with analogs (e.g., 4-dimethylaminobenzamide) reveal:
- Solubility : The morpholine group enhances aqueous solubility (logP reduction by ~1.5 units) due to hydrogen-bonding capacity.
- Target Interactions : Molecular docking shows sulfonyl oxygen atoms form key hydrogen bonds with catalytic lysine residues in HDACs (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for non-sulfonated analogs) . Advanced validation requires crystallography (e.g., protein-ligand co-crystallization) and MD simulations (>100 ns trajectories).
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics:
- ADME Profiling : Microsomal stability assays (e.g., human liver microsomes, t >30 min) and Caco-2 permeability (P >1×10 cm/s) to assess metabolic resistance and absorption.
- Formulation Optimization : Nanoemulsions or PEGylation to improve bioavailability if plasma concentrations fall below therapeutic thresholds .
Q. How can structure-activity relationship (SAR) studies guide further modifications?
Systematic SAR involves:
- Substituent Scanning : Replace morpholine with piperazine or thiomorpholine to evaluate steric/electronic effects on enzyme inhibition.
- Bioisosteric Replacement : Swap benzamide with thiazole-carboxamide to enhance metabolic stability (e.g., CYP3A4 resistance). Data from >50 analogs are typically analyzed via QSAR models (r >0.85) to prioritize lead candidates .
Q. What experimental designs validate target engagement in complex biological systems?
Use orthogonal approaches:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by quantifying protein stabilization post-treatment (ΔT >2°C).
- RNA-Seq/Proteomics : Identify downstream pathway modulation (e.g., apoptosis markers like Bax/Bcl-2 ratio) in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
